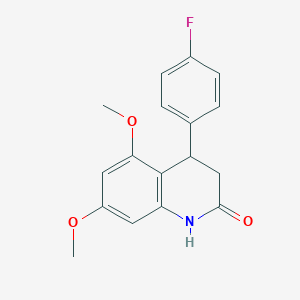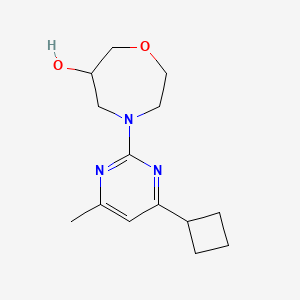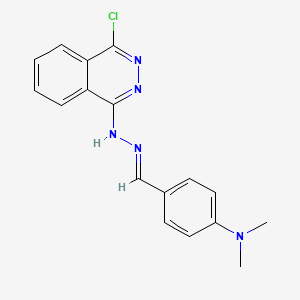![molecular formula C14H11N3O2 B5526187 3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5526187.png)
3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . This compound also contains a methoxyphenyl group and a pyridine ring .
Aplicaciones Científicas De Investigación
Green Chemistry Synthesis
This compound can be synthesized using green chemistry principles, which emphasize environmentally friendly methods. The synthesis process can involve oxidative ring closure of a hydrazine intermediate, using sodium hypochlorite as the oxidant and ethanol as a solvent. This approach is clean and avoids the use of hazardous substances .
Biological Activity
Triazolopyridines, a class of compounds to which the mentioned molecule belongs, are known for their biological activity. They have been found to possess antibacterial, antithrombotic, anti-inflammatory, and antiproliferative properties. This makes them valuable for developing new medications and treatments .
Chemosensors
These compounds can also be used as molecular chemosensors for detecting metal ions, anions, and amino acids. Their ability to bind selectively and sensitively to specific molecules makes them useful in chemical analysis and environmental monitoring .
Luminophores Construction
The structural motif of triazolopyridines is utilized in the construction of luminophores. These are compounds that emit light upon excitation and are used in lighting, display technologies, and biological imaging applications .
Anti-inflammatory Agents
Related structures have been synthesized as potential anti-inflammatory agents. The anti-inflammatory activity of these molecules makes them candidates for the development of new anti-inflammatory drugs .
Anticancer Agents
Some derivatives of thiophene, which is structurally similar to the oxadiazole ring in the compound, are used in the synthesis of anticancer agents. This suggests potential applications in cancer treatment research .
Antimicrobial and Antifungal Applications
Previous work has shown that derivatives of 1,3,4-thiadiazol and 1,3,4-oxadiazole, which are related to the compound , have effective control over bacterial and fungal diseases. This points to possible applications in developing antimicrobial and antifungal agents .
Agricultural Chemistry
The structural analogs of the compound have been used in the development of herbicidal agents. This indicates potential applications in agricultural chemistry, where such compounds could be used to control weeds and other unwanted plant growth .
Direcciones Futuras
The future research directions for “3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine” and similar compounds could involve further exploration of their potential biological activities, including anticancer properties . Additionally, research could focus on optimizing their synthesis processes and investigating their physical and chemical properties .
Mecanismo De Acción
Target of Action
Similar compounds have been shown to have neuroprotective and anti-inflammatory properties . They have been found to interact with proteins such as ATF4 and NF-kB .
Mode of Action
Similar compounds have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Biochemical Pathways
Related compounds have been found to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells .
Result of Action
Related compounds have been found to exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Propiedades
IUPAC Name |
3-(2-methoxyphenyl)-5-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-18-12-7-3-2-6-11(12)13-16-14(19-17-13)10-5-4-8-15-9-10/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGWJMHVOAQPDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[3-(phenylsulfonyl)phenyl]sulfonyl}piperidine](/img/structure/B5526107.png)
![6-(4-bromophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B5526113.png)

![4-[(4-phenyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5526119.png)

![N'-(2,4-dichlorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5526130.png)
![1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-propoxypiperidine](/img/structure/B5526137.png)
![4-[(4-tert-butylphenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5526153.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B5526169.png)

![N-benzyl-3-isopropyl-1-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5526172.png)
![N-[(5-methyl-2-pyrazinyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5526179.png)
![4-[(2-ethyl-5-pyrimidinyl)carbonyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5526186.png)
